molecular formula C9H10BrN3S B13314568 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13314568
M. Wt: 272.17 g/mol
InChI Key: DGXFZIOAEGMDHN-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a methyl group, as well as a pyrazole ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method involves the bromination of 4-methylthiophene to yield 5-bromo-4-methylthiophene, which is then subjected to a series of reactions to introduce the pyrazole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted thiophenes .

Scientific Research Applications

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the thiophene ring, as well as the amine group on the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine and methyl groups on the thiophene ring, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-5-3-7(14-9(5)10)6-4-8(11)13(2)12-6/h3-4H,11H2,1-2H3

InChI Key

DGXFZIOAEGMDHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=NN(C(=C2)N)C)Br

Origin of Product

United States

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